3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound is classified under indazole derivatives, which are known for their diverse biological activities. The presence of the iodo group enhances its reactivity, making it an interesting subject for further research in various scientific fields.
3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol belongs to the class of indazole derivatives. Indazoles are bicyclic compounds that contain an indole and a pyrazole, which contribute to their pharmacological significance. The specific structural modifications in this compound, such as the tetrahydropyran moiety and the iodo substituent, further classify it within a niche of bioactive molecules with potential therapeutic effects.
The synthesis of 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol typically involves several steps:
The synthesis process may require optimization to enhance yield and purity, potentially utilizing continuous flow reactors to improve control over reaction conditions. Each step must be carefully monitored to avoid side reactions that could lead to undesired byproducts.
The molecular structure of 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol features:
The molecular weight of this compound is approximately 344.15 g/mol. Its structure can be represented as follows:
This indicates that the compound contains two nitrogen atoms and two oxygen atoms alongside its carbon and hydrogen framework .
3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol can undergo various chemical reactions:
These reactions are essential for modifying the compound’s structure to enhance its biological activity or to develop new derivatives with improved properties.
The mechanism of action for 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol involves its interaction with specific biological targets, including enzymes and receptors. Upon binding to these targets, the compound may alter their activity, leading to various biological outcomes such as inhibition or activation of certain pathways relevant in disease processes .
While specific physical properties such as boiling point and density are not extensively documented, general observations indicate that compounds within this class typically exhibit moderate solubility in organic solvents.
Key chemical properties include:
This information is crucial for understanding how the compound behaves under different conditions and its potential interactions with other substances .
3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol has potential applications in scientific research, particularly in medicinal chemistry due to its unique structural features. It may serve as a lead compound for developing new therapeutic agents targeting specific diseases or biological pathways. Its ability to participate in various chemical reactions also makes it a valuable intermediate in synthetic organic chemistry .
Regioselective iodination at the C3 position of the indazole nucleus is critical for synthesizing 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol. Indazoles exhibit inherent tautomerism (1H vs. 2H-forms), complicating direct electrophilic substitution. The 1H-tautomer dominates thermodynamically, with electrophilic attack preferentially occurring at electron-rich C3 > C5 > C7 positions due to π-electron density distribution [4] [7]. For C3 iodination, N-protected precursors (e.g., THP-indazoles) are essential to block N1 reactivity and enhance regiocontrol. Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane or acetonitrile at 0–25°C achieves >90% C3-selectivity for 1-protected indazoles [7] [9]. Metal-halogen exchange offers an alternative route: 3,5-diiodo intermediates undergo selective deiodination at C5 using zinc/acetic acid, preserving the C3-iodine required for downstream couplings [10].
Table 1: Iodination Methods for Indazole Derivatives
| Substrate | Reagent | Solvent | Temperature | C3 Selectivity | Reference |
|---|---|---|---|---|---|
| 1-THP-1H-indazole | NIS | CH₂Cl₂ | 0°C | >95% | [7] |
| 1-THP-5-nitro-1H-indazole | I₂/KI | DMF | 25°C | >90% | [9] |
| 3,5-Diiodo-1-THP-1H-indazole | Zn/AcOH | THF/H₂O | 60°C | Selective C5 deiodination | [10] |
The tetrahydro-2H-pyran-2-yl (THP) group serves as a robust, acid-labile protector for indazole N1, enabling regioselective modifications at C3/C5. Installation occurs via acid-catalyzed (e.g., pyridinium p-toluenesulfonate/PPTS) condensation of dihydropyran with 1H-indazol-5-ol in dichloromethane at 25°C, achieving >95% yield [2] [5]. THP stabilizes the indazole against oxidative degradation during iodination and enhances solubility in organic media. Crucially, it enables N1 regioselectivity during alkylation: sodium hydride in tetrahydrofuran deprotonates N1, directing electrophiles (e.g., alkyl halides) exclusively to this site without competing N2-alkylation [2]. Deprotection employs mild aqueous acids (e.g., 1M HCl in tetrahydrofuran/water, 25°C), preserving sensitive iodo and hydroxyl functionalities [5] [6].
Synthesis of the C5-hydroxy group in 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol typically proceeds via reduction of a 5-nitro precursor. Catalytic hydrogenation (Pd/C, H₂) risks deiodination, whereas catalytic transfer hydrogenation (CTH) using ammonium formate/Pd/C in methanol at 60°C achieves chemoselective nitro reduction without affecting C3-iodine [1] [7]. Yields exceed 85% with <5% dehalogenation. Alternative metal-free reductions employ zinc/ammonium chloride, though scalability is limited. Diazotization of the resulting 5-amino intermediate followed by hydrolysis provides the 5-hydroxy derivative. Sandmeyer reactions on 5-amino-1-THP-3-iodoindazole generate hydroxyl groups via diazonium tetrafluoroborate intermediates heated in water/acetonitrile, yielding 70–80% of the target phenol [7] [9].
The C3-iodo substituent in 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol enables diversification via cross-coupling, forming C–C/C–heteroatom bonds critical for pharmaceutical applications. Key methodologies include:
Table 2: Cross-Coupling Reactions of 3-Iodo-1-THP-indazol-5-ol
| Reaction Type | Reagents/Conditions | Key Product | Yield | Limitations |
|---|---|---|---|---|
| Suzuki | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O, 80°C | 3-Aryl-1-THP-indazol-5-ol | 75-95% | Steric hindrance lowers yield |
| Sonogashira | R-C≡CH, PdCl₂(PPh₃)₂, CuI, iPr₂NH/THF, 60°C | 3-Alkynyl-1-THP-indazol-5-ol | 70-88% | Homocoupling side products |
| Cyanation | CuCN, NMP, 180°C | 1-THP-1H-indazole-3-carbonitrile-5-ol | 60-70% | High temperature required |
Synthetic Efficiency: Sequential THP protection, iodination, and coupling enable modular access to 3,5-disubstituted indazoles. Maintaining THP protection during coupling prevents N1/N2 rearrangement and simplifies purification [5] [6]. Post-coupling deprotection yields pharmaceutically relevant scaffolds like 5-hydroxy-3-arylindazoles, prevalent in kinase inhibitors [9].
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 142759-00-0